Enhanced Lipophilicity (XLogP3) Compared to Non-Fluorinated Benzoxazine Core
The 5,7-difluoro substitution significantly increases lipophilicity compared to the unsubstituted benzoxazine core. The target compound exhibits an XLogP3 value of 1.9 [1], whereas the non-fluorinated analog (3,4-dihydro-2H-1,4-benzoxazine) has an XLogP3 of 1.7 [2]. This increase in lipophilicity is expected to enhance membrane permeability and blood-brain barrier penetration, a key attribute for CNS-targeting compounds.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3,4-Dihydro-2H-1,4-benzoxazine (non-fluorinated): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and potential for CNS penetration, making this compound a more suitable choice for CNS-targeted drug discovery programs.
- [1] PubChem. (2025). 5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine. PubChem CID 80356735. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/80356735 View Source
- [2] PubChem. (2025). 3,4-Dihydro-2H-1,4-benzoxazine. PubChem CID 585096. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dihydro-2H-1_4-benzoxazine View Source
